molecular formula C17H19N3O2 B302914 4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide

4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide

Cat. No. B302914
M. Wt: 297.35 g/mol
InChI Key: YHIJPWKPJGZUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a small molecule that acts as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

DPA exerts its biological effects by selectively inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and neurodegeneration. By inhibiting CK2, DPA disrupts the signaling pathways that promote cell growth and survival, leading to apoptosis in cancer cells and neuroprotection in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. DPA has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, DPA has been shown to modulate the activity of various enzymes and transcription factors, indicating its potential as a versatile research tool.

Advantages and Limitations for Lab Experiments

DPA has several advantages as a research tool, including its high selectivity and potency as a CK2 inhibitor, its ability to induce apoptosis in cancer cells, and its neuroprotective effects in models of neurodegenerative diseases. However, DPA also has some limitations, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its potential off-target effects on other kinases.

Future Directions

There are several future directions for research on DPA, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and viral infections. Further studies are needed to determine the optimal dosage and administration routes for DPA in various disease models. Additionally, the development of novel analogs of DPA with improved pharmacokinetic properties and selectivity may lead to the discovery of more potent and effective CK2 inhibitors. Finally, the use of DPA as a research tool to study the role of CK2 in various cellular processes may provide new insights into the mechanisms of disease and potential therapeutic targets.

Synthesis Methods

The synthesis of DPA involves a multi-step process that begins with the reaction of 4-aminobenzamide with acetic anhydride to form N-acetyl-4-aminobenzamide. This intermediate is then reacted with 2,2-dimethylpropanoic acid and pyridine to obtain the final product, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide. The synthesis of DPA has been optimized to achieve high yields and purity, making it suitable for various research applications.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. As a selective inhibitor of CK2, DPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. DPA has also been reported to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases. Additionally, DPA has been shown to inhibit the replication of hepatitis C virus, making it a potential candidate for antiviral therapy.

properties

Product Name

4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)16(22)20-13-8-6-12(7-9-13)15(21)19-14-5-4-10-18-11-14/h4-11H,1-3H3,(H,19,21)(H,20,22)

InChI Key

YHIJPWKPJGZUGU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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